4-(morpholin-4-yl)-N-(propan-2-yl)aniline
Description
Properties
IUPAC Name |
4-morpholin-4-yl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZBSJRPNJGDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability.
Target Interactions
Research indicates that compounds with similar morpholine structures often interact with key proteins involved in cellular processes. Notable targets include:
- Cathepsin F : A protease involved in protein degradation.
- Serine/threonine-protein kinase Chk1 : A critical regulator of the cell cycle.
These interactions suggest that this compound could modulate cellular functions related to protein turnover and cell cycle progression.
Biochemical Pathways
The modulation of these targets may influence several biochemical pathways, including:
- Protein degradation : Affecting cellular homeostasis.
- Cell cycle regulation : Potentially leading to alterations in cell proliferation and apoptosis.
Antimycobacterial Activity
A related study demonstrated that derivatives of morpholine compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides showed promising results in vitro against various strains, including drug-resistant isolates. The percentage reduction in relative light units (RLU) indicated substantial antimycobacterial activity, especially for specific derivatives .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. The findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of MAP kinase pathways, indicating its potential as an anticancer agent .
Case Studies and Research Findings
- Antimycobacterial Studies :
- Cytotoxicity Against Cancer Cells :
- Pharmacokinetic Properties :
Data Tables
| Compound | Activity Type | Target/Pathway | Result |
|---|---|---|---|
| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazide | Antimycobacterial | M. tuberculosis | Significant reduction in RLU |
| This compound | Cytotoxicity | A549 lung cancer cells | Induces apoptosis at low doses |
Scientific Research Applications
Scientific Research Applications
-
Kinase Inhibition
- The compound has been studied for its ability to inhibit specific kinases, which are crucial in cell signaling pathways. This inhibition can lead to therapeutic effects in diseases such as cancer where kinase activity is dysregulated.
-
Antimycobacterial Activity
- Research indicates that derivatives of morpholine compounds exhibit significant activity against Mycobacterium tuberculosis. For example, studies have shown that compounds similar to 4-(morpholin-4-yl)-N-(propan-2-yl)aniline can significantly reduce bacterial viability in vitro, suggesting potential for developing new antitubercular agents .
-
Cytotoxicity Against Cancer Cells
- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism involves the activation of caspases and modulation of MAP kinase pathways, indicating its potential as an anticancer agent .
-
Synthesis of Linezolid-like Molecules
- The compound serves as a precursor for synthesizing linezolid analogs, which are important in treating antibiotic-resistant bacterial infections. The morpholine ring enhances the bioactivity and stability of these derivatives .
-
Metal Halide Complexes
- This compound can form complexes with metal halides, which are useful in catalysis and material science applications. These complexes may exhibit unique properties that can be exploited in various chemical reactions .
Antimycobacterial Studies
| Compound | Activity Type | Target | Result |
|---|---|---|---|
| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazide | Antimycobacterial | M. tuberculosis | Significant reduction in RLU |
Research has shown that derivatives of this compound have substantial antimycobacterial activity against drug-resistant strains, indicating a promising avenue for new treatments .
Cytotoxicity Against Cancer Cells
| Compound | Activity Type | Cell Line | Result |
|---|---|---|---|
| This compound | Cytotoxicity | A549 lung cancer cells | Induces apoptosis at low doses |
In vitro assays demonstrate that the compound effectively induces cell death through apoptotic pathways, highlighting its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(morpholin-4-yl)-N-(propan-2-yl)aniline
- Molecular Formula : C₁₃H₂₀N₂O
- Molecular Weight : 220.31 g/mol
- CAS Number : 13143-61-8
- SMILES : C1(NC(C)C)=CC=C(N2CCOCC2)C=C1
- InChIKey : WYZBSJRPNJGDJW-UHFFFAOYSA-N
Physicochemical Properties :
Structural Features :
- The compound consists of a central benzene ring substituted with a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at the para position and an isopropylamine group at the N-position.
Comparative Analysis with Similar Compounds
Triazine-Based Analogs
Example : 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (C₁₄H₁₇ClN₆O)
- Key Differences :
- Properties :
| Property | Target Compound | Triazine Analog |
|---|---|---|
| Molecular Weight | 220.31 | 344.79 |
| XlogP | 2.1 | 3.2 (estimated) |
| Key Functional Groups | Morpholine, isopropylamine | Triazine, chlorine, methylphenyl |
Nitro- and Sulfonyl-Substituted Derivatives
Example : N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline (C₁₈H₁₈F₃N₃O₅S)
- Key Differences: Substituents: Nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups. Electronic Effects: Strong electron-withdrawing groups reduce electron density on the benzene ring.
- Properties: Increased polarity (TPSA > 100 Ų) due to nitro and sulfonyl groups. Potential applications in high-performance materials or medicinal chemistry .
| Property | Target Compound | Nitro-Sulfonyl Derivative |
|---|---|---|
| Molecular Weight | 220.31 | 437.41 |
| XlogP | 2.1 | 1.5 (estimated) |
| Key Functional Groups | Morpholine, isopropylamine | Morpholine, nitro, sulfonyl |
Chlorinated and Alkylated Analogs
Example : 2-Chloro-4-methyl-N-[2-(morpholin-4-yl)ethyl]aniline (C₁₃H₁₉ClN₂O)
- Key Differences :
- Substituents : Chlorine at position 2, methyl at position 4, and a morpholine-ethyl linker.
- Structural Flexibility : Ethyl chain increases conformational freedom.
- Higher molecular weight (254.76 g/mol) and XlogP (2.8) compared to the target compound .
| Property | Target Compound | Chlorinated Analog |
|---|---|---|
| Molecular Weight | 220.31 | 254.76 |
| XlogP | 2.1 | 2.8 |
| Key Functional Groups | Morpholine, isopropylamine | Morpholine-ethyl, chlorine, methyl |
Nitrosoaniline Derivatives
Example : N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (C₁₆H₁₅ClN₄O₂)
- Key Differences: Functional Groups: Nitroso (-NO) and chlorophenyl groups. Reactivity: Nitroso group participates in redox and coordination chemistry.
- Properties :
| Property | Target Compound | Nitrosoaniline Derivative |
|---|---|---|
| Molecular Weight | 220.31 | 330.77 |
| XlogP | 2.1 | 3.0 (estimated) |
| Key Functional Groups | Morpholine, isopropylamine | Morpholine, nitroso, chlorophenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
